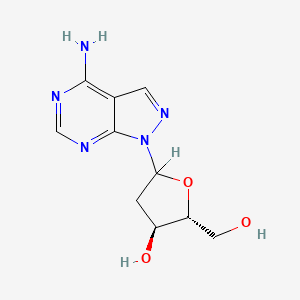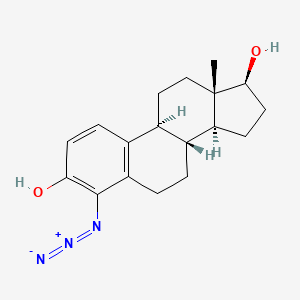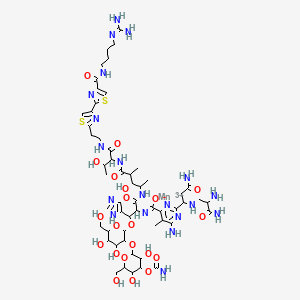
2'-Deoxy-4-aminopyrazolopyrimidineribofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside is a compound that has garnered significant interest in the field of medicinal chemistry. It is a derivative of the 4-aminopyrazolopyrimidine scaffold, which is known for its potential in designing small-molecule inhibitors for various diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyrazolopyrimidine-2’-deoxyribofuranoside typically involves the modification of the 4-aminopyrazolopyrimidine scaffold. This process includes the attachment of a deoxyribofuranoside moiety to the core structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with industrial standards for purity and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions at the molecular level.
Medicine: It is explored for its potential as a small-molecule inhibitor in the treatment of diseases, particularly those involving kinase activity.
Industry: It finds applications in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-aminopyrazolopyrimidine-2’-deoxyribofuranoside involves its interaction with specific molecular targets, such as kinases. By binding to these targets, it can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, particularly in diseases where kinase activity is dysregulated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role in kinase inhibition and cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold used in designing kinase inhibitors.
Uniqueness
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside is unique due to its specific structure, which allows for the attachment of a deoxyribofuranoside moiety. This modification enhances its potential as a therapeutic agent by improving its binding affinity and specificity for certain molecular targets .
Eigenschaften
CAS-Nummer |
4302-99-2 |
|---|---|
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(2R,3S)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13)/t6-,7+,8?/m0/s1 |
InChI-Schlüssel |
GQDCTRKQKKYCHJ-KJFJCRTCSA-N |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
Synonyme |
2'-deoxy-4-aminopyrazolopyrimidineribofuranoside 4-amino-1-(2-deoxypentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidine 4-aminopyrazolo(3,4-d)pyrimidine-2'-deoxyriboside 4-aminopyrazolopyrimidine-2'-deoxyribofuranoside 4-aminopyrazolopyrimidine-2'-deoxyribofuranoside, (beta-D-erythro)-isomer 8-aza-7-deazaadenosine pyrazolo(3,4-d)pyrimidin-4-amine N(9)-(2'-deoxyribofuranoside) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)
![6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1231744.png)



![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231752.png)
![N-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1231756.png)
![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
![2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide](/img/structure/B1231759.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1231760.png)
![(1R,6S)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B1231761.png)
![2,5-dimethyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-pyrazolecarboxamide](/img/structure/B1231762.png)

